2-[(Boc)(ethyl)amino]butyric acid molecular weight and formula
2-[(Boc)(ethyl)amino]butyric acid molecular weight and formula
An In-depth Technical Guide to 2-[(Boc)(ethyl)amino]butyric Acid
Executive Summary: This guide provides a comprehensive technical overview of 2-[(Boc)(ethyl)amino]butyric acid, a non-canonical amino acid of significant interest in peptide chemistry and drug development. As an N-alkylated amino acid derivative, it offers unique structural properties that can enhance the therapeutic potential of peptide-based drugs by increasing their stability against enzymatic degradation and by inducing specific conformational constraints. This document details the molecule's core properties, provides an exemplary synthesis protocol, discusses its critical applications in Solid-Phase Peptide Synthesis (SPPS), and outlines relevant analytical methodologies for its characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks in peptide design.
Core Molecular Profile
2-[(Boc)(ethyl)amino]butyric acid, also known as N-Boc-N-ethyl-2-aminobutanoic acid, is a synthetic amino acid derivative. The presence of both a tert-butoxycarbonyl (Boc) protecting group and an ethyl group on the alpha-nitrogen atom makes it a valuable building block for creating peptides with modified backbones.
The molecular formula and weight have been determined based on its constituent atoms. The structure consists of a butyric acid core, with the amino group at the C2 position. This amino group is substituted with a Boc group (C₅H₉O₂) and an ethyl group (C₂H₅).
| Attribute | Value |
| IUPAC Name | 2-[(tert-butoxycarbonyl)(ethyl)amino]butanoic acid |
| Molecular Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol |
| CAS Number | Not publicly available |
| Canonical SMILES | CCC(C(=O)O)N(C(C)=O)OC(C)(C)C |
Physicochemical Properties and Handling
The properties of this compound are typical for protected amino acids, which are often crystalline solids. Proper handling and storage are crucial to maintain its integrity for synthesis.
| Property | Description | Source |
| Physical Form | Expected to be a white to off-white solid or powder. | [1] |
| Solubility | Generally soluble in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and alcohols. Limited solubility in water. | [] |
| Storage | Store in a cool, dry place, typically at 2-8°C. Keep sealed to prevent moisture absorption and degradation. | |
| Purity | Typically supplied at ≥95% purity for use in synthesis. | [3] |
Safety Information
While specific hazard data for this exact compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on similar compounds, the following GHS information is relevant:
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Pictograms : GHS07 (Exclamation mark)
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Signal Word : Warning
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Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements : P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis and Purification
The synthesis of N-alkylated amino acids is a critical process in medicinal chemistry. A common and effective strategy involves the reductive amination of a ketone precursor or direct alkylation of a protected amino acid. The following is an exemplary and robust protocol for synthesizing the title compound.
Synthetic Rationale and Workflow
The chosen synthetic route involves the N-alkylation of the parent amino acid, (S)-2-(tert-butoxycarbonylamino)butanoic acid. This method is direct and leverages commercially available starting materials. The Boc group serves as a stable protecting group for the amine during the reaction, while a base is used to deprotonate the N-H group, facilitating nucleophilic attack on an ethylating agent like ethyl iodide.
Caption: General workflow for the synthesis of 2-[(Boc)(ethyl)amino]butyric acid.
Exemplary Synthesis Protocol
This protocol describes the N-ethylation of Boc-2-aminobutanoic acid.
Materials:
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(S)-2-(tert-butoxycarbonylamino)butanoic acid
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous Dimethylformamide (DMF)
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Ethyl iodide (CH₃CH₂I)
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Diethyl ether
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1 M Hydrochloric acid (HCl)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
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Hexanes
Procedure:
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Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, suspend (S)-2-(tert-butoxycarbonylamino)butanoic acid (1.0 eq) in anhydrous DMF. Cool the mixture to 0°C in an ice bath.
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Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred suspension. Causality Note: Adding the base slowly at 0°C controls the exothermic reaction and hydrogen gas evolution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until the solution becomes clear.
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Alkylation: Cool the reaction mixture back to 0°C and add ethyl iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Insight: Using a slight excess of the alkylating agent ensures the reaction goes to completion.
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Quenching and Workup: Carefully quench the reaction by slowly adding water at 0°C. Dilute with diethyl ether and wash with 1 M HCl (2x) and then with brine (1x).
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Extraction: Extract the aqueous layers with ethyl acetate (3x). Combine all organic layers.
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Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-[(Boc)(ethyl)amino]butyric acid.
Applications in Peptide Science
The primary application of 2-[(Boc)(ethyl)amino]butyric acid is as a building block in the synthesis of therapeutic peptides. Its unique structure imparts properties that are highly desirable in drug design.
Impact of N-Alkylation on Peptide Structure and Function
Incorporating an N-alkylated amino acid into a peptide chain fundamentally alters the peptide backbone. This modification is a key strategy for enhancing drug-like properties[].
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Proteolytic Stability: The absence of an N-H proton and the steric bulk of the ethyl group make the adjacent peptide bond resistant to cleavage by proteases. This significantly increases the in-vivo half-life of the peptide drug[].
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Conformational Control: The N-ethyl group restricts the rotation around the C-N bond, influencing the local conformation and potentially locking the peptide into a bioactive shape. This can lead to higher receptor affinity and selectivity.
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Membrane Permeability: By removing a hydrogen bond donor, N-alkylation can increase the lipophilicity of a peptide, which may enhance its ability to cross cell membranes.
Caption: Comparison of a standard vs. an N-alkylated peptide bond.
Use in Boc-Based Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS is a foundational technique for peptide synthesis[5]. The title compound is fully compatible with this methodology. The Boc group serves as the temporary N-terminal protecting group, which is removed at each cycle with an acid like trifluoroacetic acid (TFA).
General Boc-SPPS Cycle for Incorporation:
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Resin Preparation: Start with a suitable resin, such as Merrifield or PAM resin, with the first amino acid already attached[6].
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Deprotection: Remove the Boc group from the resin-bound amino acid using a solution of 25-50% TFA in dichloromethane (DCM). This exposes a free amine terminus[6].
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Neutralization: Neutralize the resulting ammonium salt with a base, typically 5-10% diisopropylethylamine (DIPEA) in DCM, to generate a reactive free amine.
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Coupling: Activate the carboxylic acid of 2-[(Boc)(ethyl)amino]butyric acid (2-4 eq) with a coupling reagent (e.g., HBTU/HATU) in the presence of a base (e.g., DIPEA). Add this activated solution to the resin. Allow the coupling reaction to proceed for 1-2 hours.
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Washing: Thoroughly wash the resin with DCM and DMF to remove excess reagents and byproducts.
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Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Caption: The core cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Analytical Methodologies
Rigorous analytical testing is required to confirm the identity and purity of the synthesized amino acid and the final peptide.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of protected amino acids and peptides[7]. A reverse-phase method is typically employed.
Exemplary HPLC Protocol for Purity Analysis:
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Instrument: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 214 nm and 280 nm.
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Sample Preparation: Dissolve a small amount of the compound in a 1:1 mixture of water and acetonitrile.
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Validation: The purity is determined by integrating the area of the product peak relative to the total peak area. The identity can be confirmed by collecting the peak fraction and analyzing it via mass spectrometry.
Conclusion
2-[(Boc)(ethyl)amino]butyric acid is a specialized chemical tool for advanced peptide synthesis. Its N-alkylated backbone and Boc-protection scheme make it an ideal candidate for constructing peptide therapeutics with enhanced stability and controlled conformations. The synthetic and analytical protocols outlined in this guide provide a framework for its effective implementation in research and development settings, enabling the exploration of next-generation peptide drugs.
References
- Advanced ChemBlocks. (2026, February 12). 2-(Boc-amino)-2-ethyl-butanoic acid.
- PubChem. (n.d.). 2-(((tert-butoxy)carbonyl)amino)butanoic acid.
- ChemScene. (n.d.). (R)-2-Amino-4-((tert-butoxycarbonyl)amino)butanoic acid.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2-Butoxyacetic Acid.
- MedChemExpress. (n.d.). Boc-L-2-aminobutanoic acid.
- Santa Cruz Biotechnology. (n.d.). 2-[(tert-Butoxycarbonyl)amino]butanoic acid.
- Myers, A. G., & Schenkel, L. B. (2003). A convenient and scalable synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride. Key intermediates for peptide nucleic acid synthesis. The Journal of Organic Chemistry, 68(4), 1630–1632.
- Fisher Scientific. (n.d.). (S)-4-Amino-2-(Boc-amino)butyric acid, 97%.
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
- BOC Sciences. (n.d.). Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.
- Sigma-Aldrich. (n.d.). 3-((tert-Butoxycarbonyl)amino)butanoic acid.
- AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis.
- BOC Sciences. (n.d.). 2-Aminoisobutyric acid ethyl ester hydrochloride.
- Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ.
Sources
- 1. (S)-4-Amino-2-(Boc-amino)butyric acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2-(Boc-amino)-2-ethyl-butanoic acid 95% | CAS: 139937-99-8 | AChemBlock [achemblock.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
